molecular formula C22H28N6O2 B3014781 3-Methyl-8-[4-[(3-methylphenyl)methyl]piperazin-1-yl]-7-(2-methylprop-2-enyl)purine-2,6-dione CAS No. 878430-48-9

3-Methyl-8-[4-[(3-methylphenyl)methyl]piperazin-1-yl]-7-(2-methylprop-2-enyl)purine-2,6-dione

Cat. No.: B3014781
CAS No.: 878430-48-9
M. Wt: 408.506
InChI Key: AVVIGJKNMBXREF-UHFFFAOYSA-N
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Description

3-Methyl-8-[4-[(3-methylphenyl)methyl]piperazin-1-yl]-7-(2-methylprop-2-enyl)purine-2,6-dione is a useful research compound. Its molecular formula is C22H28N6O2 and its molecular weight is 408.506. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivatives

Researchers have developed various synthetic routes and derivatives of purine-based compounds, including those similar in structure to the specified compound. For instance, novel purine-linked piperazine derivatives have been synthesized to identify potent inhibitors of Mycobacterium tuberculosis, targeting the MurB enzyme to disrupt peptidoglycan biosynthesis, demonstrating significant anti-mycobacterial activity (Konduri et al., 2020). Another study focused on the synthesis of 2,6-bridged piperazine-3-ones using N-acyliminium ion chemistry, starting from alpha-amino acids, to produce various derivatives with potential biological activities (Veerman et al., 2003).

Biological Activities and Pharmacological Evaluation

The pharmacological properties of purine-based compounds, including their derivatives, have been extensively studied. For instance, compounds with a purine-2,6-dione core have been evaluated for their affinity and pharmacological effects on serotonin and dopamine receptors, suggesting potential applications in treating psychiatric disorders (Żmudzki et al., 2015). Another study synthesized xanthene derivatives incorporating a piperazine moiety to explore their vasodilatory and anti-asthmatic activities, highlighting the potential therapeutic applications of such compounds (Bhatia et al., 2016).

Antiproliferative and Differentiation Effects

Piperazine derivatives have been investigated for their antiproliferative effects and ability to induce erythroid differentiation in leukemia cells, suggesting potential applications in cancer therapy (Saab et al., 2013).

Properties

IUPAC Name

3-methyl-8-[4-[(3-methylphenyl)methyl]piperazin-1-yl]-7-(2-methylprop-2-enyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O2/c1-15(2)13-28-18-19(25(4)22(30)24-20(18)29)23-21(28)27-10-8-26(9-11-27)14-17-7-5-6-16(3)12-17/h5-7,12H,1,8-11,13-14H2,2-4H3,(H,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVIGJKNMBXREF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)C3=NC4=C(N3CC(=C)C)C(=O)NC(=O)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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